4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid
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Overview
Description
4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid is a complex organic compound with a unique structure that includes a chroman ring, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the chroman ring system, followed by the introduction of the fluorine atom and the Boc-protected amino group. The final step involves the carboxylation of the chroman ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The fluorine atom and other substituents on the chroman ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or alcohols.
Scientific Research Applications
4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under certain conditions, allowing the compound to interact with biological molecules. The fluorine atom and chroman ring contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbenzoic acid
Uniqueness
Compared to similar compounds, 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid stands out due to the presence of the fluorine atom and the chroman ring. These structural features enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H24FNO5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydrochromene-8-carboxylic acid |
InChI |
InChI=1S/C18H24FNO5/c1-17(2,3)25-16(23)20-9-10-8-18(4,5)24-14-12(10)6-11(19)7-13(14)15(21)22/h6-7,10H,8-9H2,1-5H3,(H,20,23)(H,21,22) |
InChI Key |
OJWAVKTXBZPRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC(=C2)F)C(=O)O)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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